molecular formula C20H20FN5O2S B4525564 N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B4525564
M. Wt: 413.5 g/mol
InChI Key: IKLLCXPGHYMCLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a potent and selective small-molecule inhibitor identified for its activity against key oncogenic kinases, primarily Janus Kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3). This compound is a significant tool in oncology research, particularly for investigating the pathogenesis and treatment of hematologic malignancies. Its mechanism of action involves targeting the ATP-binding site of these kinases , thereby inhibiting their phosphorylation and subsequent downstream signaling through pathways like JAK/STAT and FLT3-mediated survival and proliferation signals. Dysregulation of JAK2 is implicated in myeloproliferative neoplasms (MPNs) such as polycythemia vera, while mutations in FLT3 are a common driver in Acute Myeloid Leukemia (AML) . Consequently, this inhibitor provides researchers with a precise chemical probe to dissect the roles of JAK2 and FLT3 in cellular models of disease, to study mechanisms of drug resistance, and to evaluate potential synergistic effects in combination therapy regimens. Its well-defined structure-activity relationship, featuring the 1,3,4-thiadiazole and pyridazinone pharmacophores, makes it a valuable compound for further medicinal chemistry optimization aimed at improving pharmacokinetic properties and selectivity profiles for preclinical development.

Properties

IUPAC Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5O2S/c21-15-8-6-13(7-9-15)16-10-11-18(28)26(25-16)12-17(27)22-20-24-23-19(29-20)14-4-2-1-3-5-14/h6-11,14H,1-5,12H2,(H,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLLCXPGHYMCLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN=C(S2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions The pyridazinone moiety is then synthesized separately and coupled with the thiadiazole intermediate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Research indicates that compounds containing thiadiazole and pyridazine derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Compounds in this class have shown promising results against various bacterial strains.
  • Anticancer Properties : Several studies have highlighted the potential of thiadiazole derivatives as anticancer agents, particularly in inhibiting tumor cell proliferation .
  • Anti-inflammatory Effects : The compound has been investigated for its ability to inhibit inflammatory processes, potentially serving as an anti-inflammatory agent .

Case Studies

  • Anticancer Evaluation : A study evaluated the cytotoxic activity of similar thiadiazole derivatives against cancer cell lines such as HepG2 (liver cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer). Results indicated significant cytotoxic effects, suggesting that the compound may be effective in cancer therapy .
  • Molecular Docking Studies : In silico docking studies have been conducted to assess the binding affinity of the compound to various biological targets. These studies revealed that it could act as a potent inhibitor of specific enzymes involved in inflammatory pathways .

Table 2: Summary of Biological Activities

Activity TypePotential ApplicationsReferences
AntimicrobialTreatment of bacterial infections
AnticancerChemotherapy adjunct
Anti-inflammatoryManagement of chronic inflammatory diseases

Table 3: Synthetic Routes Overview

StepReaction TypeKey Reagents
Step 1CyclocondensationThiourea derivatives
Step 2Knoevenagel CondensationAromatic aldehydes

Mechanism of Action

The mechanism of action of N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can trigger various cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Structural Features Key Differences Biological Implications
Target Compound Thiadiazole (cyclohexyl), Pyridazinone (4-fluorophenyl) Balanced lipophilicity and metabolic stability; potential anticancer/anti-inflammatory
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide Thiadiazole (cyclohexyl), Pyridazinone (furan) Furan replaces fluorophenyl Reduced electron-withdrawing effects; altered receptor binding
2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(6-methoxy-benzothiazol-2(3H)-ylidene)acetamide Benzothiazole (methoxy), Pyridazinone (chlorophenyl) Chlorophenyl and benzothiazole Enhanced antimicrobial activity due to chlorine’s electronegativity
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanamide Thiadiazole (cyclopropyl), Piperazine (fluorophenyl) Cyclopropyl instead of cyclohexyl Increased CNS activity; improved penetration of blood-brain barrier
2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide Cyclopenta-thiazole, Pyridazinone (methylsulfanylphenyl) Methylsulfanyl group Potential for redox-modulating activity

Key Insights:

Substituent Effects: Fluorophenyl vs. Chlorophenyl: Fluorine’s smaller atomic radius and higher electronegativity may reduce toxicity compared to chlorine while maintaining target affinity . Cyclohexyl vs. Cyclopropyl: Cyclohexyl’s larger size may limit off-target interactions, whereas cyclopropyl’s strain-free structure enhances metabolic turnover .

Biological Activity Trends :

  • Compounds with electron-withdrawing groups (e.g., 4-fluorophenyl, chlorophenyl) show enhanced enzyme inhibition, likely due to polarized binding interactions .
  • Bulkier substituents (e.g., cyclohexyl) correlate with improved selectivity but reduced solubility .

Synthetic and Analytical Commonalities :

  • Most analogs require HPLC purification and NMR/MS characterization .
  • Thiadiazole rings are often synthesized via Huisgen cyclization or thionation reactions .

Pharmacological Potential:

  • Anticancer Activity : Fluorophenyl-containing analogs demonstrate apoptosis induction in cancer cell lines, possibly via kinase inhibition .
  • Antimicrobial Properties : Chlorophenyl derivatives () exhibit MIC values <1 µM against Gram-positive bacteria .
  • CNS Applications : Cyclopropyl-thiadiazole derivatives () show promise in modulating serotonin receptors .

Biological Activity

N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a synthetic compound that exhibits a range of biological activities due to its unique structural characteristics. This article delves into the compound's biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a complex molecular structure with multiple heterocyclic rings, including thiadiazole and pyridazine moieties. Its molecular formula is C17H19N5OS2C_{17}H_{19}N_{5}OS_{2}, with a molecular weight of approximately 373.5 g/mol. The presence of sulfur and nitrogen atoms enhances its pharmacological properties, making it an interesting candidate for various applications in medicinal chemistry .

Biological Activities

Research indicates that compounds containing thiadiazole and pyridazine scaffolds possess significant biological activities. The following table summarizes the key biological activities associated with this compound:

Biological Activity Description
Anticancer Exhibits cytotoxic effects against various cancer cell lines, notably MCF-7 breast cancer cells .
Antiviral Potentially inhibits viral replication in cell cultures .
Anti-inflammatory Demonstrates anti-inflammatory properties in preclinical models.
Antimicrobial Shows activity against certain bacterial strains.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The thiadiazole and pyridazine rings can modulate enzyme activity or receptor interactions, leading to various pharmacological effects. For instance, the compound may inhibit pathways involved in tumor growth or viral replication.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds within the same chemical class:

  • Anticancer Effects : A study demonstrated that derivatives of thiadiazole exhibited significant cytotoxicity against MCF-7 cells, with some compounds inducing apoptosis and cell cycle arrest at specific phases .
  • Antiviral Activity : Research on related thiazole derivatives revealed promising antiviral properties against herpes simplex virus (HSV) in vitro, suggesting potential for further development in antiviral therapies .
  • Anti-inflammatory Properties : In animal models, compounds similar to this compound demonstrated reduced inflammation markers, indicating their potential use in treating inflammatory diseases.

Q & A

Q. What are the key structural features of this compound, and how do they influence its potential biological activity?

Answer: The compound comprises three critical moieties:

  • Thiadiazole ring : Provides rigidity and potential for π-π stacking interactions with biological targets .
  • Pyridazinone core : Known for hydrogen-bonding capabilities due to the carbonyl group, enhancing interactions with enzymes like kinases or proteases .
  • 4-Fluorophenyl substituent : Introduces electron-withdrawing effects, improving metabolic stability and binding affinity to hydrophobic pockets in target proteins .
    Methodological Insight : Structural characterization via NMR (e.g., 1^1H and 13^13C) and X-ray crystallography is essential to confirm stereochemistry and tautomeric forms, which directly impact bioactivity .

Q. What synthetic strategies are recommended for preparing this compound?

Answer: A multi-step approach is typically employed:

Thiadiazole formation : Cyclocondensation of thiosemicarbazides with cyclohexyl carboxylic acid derivatives under acidic conditions .

Pyridazinone synthesis : Cyclization of hydrazine derivatives with diketones, followed by fluorophenyl group introduction via Suzuki coupling .

Acetamide linkage : Coupling the thiadiazole and pyridazinone moieties using EDCI/HOBt-mediated amide bond formation .
Key Reagents : Thionyl chloride (for activation), palladium catalysts (for cross-couplings), and chromatographic purification (HPLC) to isolate intermediates .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing byproducts in the synthesis of this compound?

Answer:

  • Catalyst Screening : Use Pd(PPh3_3)4_4 for Suzuki-Miyaura couplings to enhance regioselectivity and reduce homocoupling byproducts .
  • Temperature Control : Maintain reactions at 60–80°C to balance kinetics and thermodynamics, avoiding decomposition of heat-sensitive intermediates .
  • Purification : Employ reverse-phase HPLC with acetonitrile/water gradients (e.g., 70:30 to 95:5) to separate stereoisomers and unreacted starting materials .
    Data Example :
StepYield (%)Purity (%)Key Parameter
Thiadiazole formation6592HCl (2M) catalyst
Pyridazinone cyclization7889Pd(OAc)2_2/SPhos ligand

Q. How can contradictions in reported biological activity data for this compound be resolved?

Answer: Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms (e.g., COX-2 vs. COX-1).
  • Solubility Issues : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts .
    Methodological Resolution :
  • Orthogonal Assays : Validate IC50_{50} values using both fluorescence polarization (binding) and functional assays (e.g., ADP-Glo for kinases) .
  • Structural Analysis : Perform molecular docking (AutoDock Vina) to identify binding poses that explain activity discrepancies across studies .

Q. What strategies are recommended for studying the compound’s mechanism of action in complex biological systems?

Answer:

  • Target Identification : Combine affinity chromatography (biotinylated probes) with mass spectrometry to isolate interacting proteins .
  • Pathway Analysis : Use RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., mTOR or MAPK pathways) .
    Advanced Tools :
  • Cryo-EM : Resolve compound-target complexes at near-atomic resolution .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate allosteric vs. orthosteric mechanisms .

Data-Driven Research Challenges

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s potency?

Answer:

  • Substituent Screening : Synthesize analogs with variations in:

    • Cyclohexyl group : Replace with bicyclic (e.g., norbornene) to enhance lipophilicity .
    • Fluorophenyl position : Test meta- vs. para-substitution for steric effects .
  • Activity Metrics :

    AnalogIC50_{50} (nM)LogP
    Parent1203.2
    Norbornene853.8
    Meta-F2102.9

Q. What analytical methods are critical for detecting degradation products under physiological conditions?

Answer:

  • Forced Degradation Studies : Expose the compound to pH 1–10 buffers, UV light, and 40°C/75% RH for 14 days .
  • Detection : Use LC-MS/MS (Q-TOF) with C18 columns to identify hydrolyzed (amide cleavage) or oxidized (sulfoxide formation) products .

Methodological Best Practices

Q. How should researchers address poor aqueous solubility during in vitro assays?

Answer:

  • Formulation : Prepare stock solutions in DMSO followed by serial dilution in PBS containing 0.5% Tween-80 .
  • Dynamic Light Scattering (DLS) : Confirm nanoparticle formation (size <200 nm) to prevent aggregation .

Q. What computational tools are recommended for predicting metabolic stability?

Answer:

  • CYP450 Metabolism : Use StarDrop’s P450 module to identify vulnerable sites (e.g., thiadiazole sulfur) .
  • In Silico ADMET : SwissADME or ADMET Predictor™ to estimate clearance rates and prioritize analogs with t1/2_{1/2} >4 hrs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.